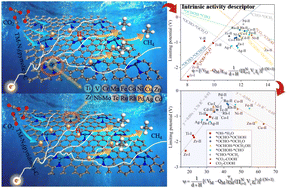The intrinsic activity descriptor of TM-N3-C single-atom catalysts for electrochemical CO2 reduction: a DFT study†
Journal of Materials Chemistry A Pub Date: 2023-10-27 DOI: 10.1039/D3TA04806C
Abstract
Developing catalysts for the high efficiency of CO2 utilization and conversion is a hot topic and has attracted significant interest. Using systematic density functional theory (DFT) calculations, the stability and catalytic performance of TM-N3-C catalysts are determined by the element of the metal site and influenced by the local environment around TM atoms during CO2RR, which is mainly attributed to tailoring the electronic structure of the active center and its coordinated atoms. The influence of inherent features of the catalyst on properties was clarified. It is worth noting that an intrinsic descriptor (Ψ) of activity and selectivity for CO2-to-CH4 was assembled by inherent characteristics of electrocatalysts, such as the number of valence electrons (V), electronegativity (χ), and Hirshfeld charges (Q); the elevation altitude (H) from TM center to N3-C substrate; average bond length (d) of the TM atom and the nearest neighbor atoms; and metal-coordinated number (N). The volcano-shaped physical curves were established between Ψ and the limiting potential, and three promising TM-N3-C (Ru-II, Rh-II, and Pd-II) with moderate VM, QM, d, and H, and larger χM are distributed close to the summit of the volcano curve. This study is meaningful for understanding the mechanism of electrocatalytic CO2 reduction and the design of efficient electrocatalysts for CO2RR.


Recommended Literature
- [1] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [2] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [3] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [4] B-TUD-1: a versatile mesoporous catalyst†
- [5] NEWS AND ANNOUNCEMENTS
- [6] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [7] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [8] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [9] Gas leak diffusion induced polarization in submicro/nanoscale non-tight electrolytes of solid oxide fuel cells†
- [10] Inside front cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 10432-84-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









